molecular formula C10H12N6O2 B7416149 N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide

N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide

Cat. No.: B7416149
M. Wt: 248.24 g/mol
InChI Key: GOSXRFQDWCHRFL-UHFFFAOYSA-N
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Description

N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide is a compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide typically involves the reaction of 1-methyltetrazole with 2-pyridin-3-yloxypropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic reagents such as amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new tetrazole derivatives with different functional groups.

Scientific Research Applications

N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, making it an effective ligand in enzyme inhibition. The compound may also interact with cellular pathways involved in signal transduction and gene expression, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyltetrazol-5-yl)trinitroacetimidamide: Known for its high-energy properties and applications in explosives.

    5-(3,5-dinitro-1H-pyrazol-4-yl)-1H-tetrazole: Used in the synthesis of high-energy materials.

    Oteseconazole and Quilseconazole: Tetrazole-containing antifungal drugs that inhibit cytochrome P450 enzymes.

Uniqueness

N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide stands out due to its unique combination of a tetrazole ring and a pyridine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(1-methyltetrazol-5-yl)-2-pyridin-3-yloxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2/c1-7(18-8-4-3-5-11-6-8)9(17)12-10-13-14-15-16(10)2/h3-7H,1-2H3,(H,12,13,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSXRFQDWCHRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NN=NN1C)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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